molecular formula C23H16N2O2 B030720 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 74860-00-7

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B030720
CAS RN: 74860-00-7
M. Wt: 352.4 g/mol
InChI Key: QAVFEJRLIYLUBJ-UHFFFAOYSA-N
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Description

"2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione" is a compound that incorporates elements from both dibenzoazepine and isoindole families. These classes of compounds are recognized for their potential in various therapeutic applications due to their complex molecular frameworks which offer unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of dibenzoazepine derivatives can be achieved through various catalytic methods, including asymmetric transfer hydrogenation and palladium-catalyzed reactions. For instance, asymmetric transfer hydrogenation of dibenzo-fused-azepine-diones utilizing ruthenium catalysis has been demonstrated, highlighting the effective synthesis of N-substituted dibenzo[b,e]azepin-6-11-dione with excellent yields and enantioselectivities (Vyas & Bhanage, 2016). Additionally, palladium-catalyzed aminocarbonylation offers a one-step approach to 2-substituted isoindole-1,3-diones, showcasing the versatility in synthesizing related heterocycles (Worlikar & Larock, 2008).

Molecular Structure Analysis

Detailed molecular and supramolecular structural analysis is pivotal for understanding the properties and reactivity of these compounds. For example, diastereoisomeric forms of dibenzoazepine derivatives have been synthesized, providing insights into their molecular conformations and the impact on their chemical behavior. The azepine ring in these molecules can adopt various conformations, influencing the overall molecular geometry and potential intermolecular interactions (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of dibenzoazepine and isoindole derivatives are diverse, including their participation in enantioselective reactions, ability to form complex molecular structures through catalytic cyclization, and their atropisomeric properties which are essential for their biological activities. The stereoselective synthesis and reaction mechanisms underscore the compounds' versatility in organic synthesis (Tabata et al., 2008).

Scientific Research Applications

Novel Fused Pentacyclic System Synthesis

Research by Ukhin et al. (2011) explored the synthesis and structure of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. They reported the dehydration of specific benzoic acids to yield products that represent a novel fused pentacyclic system, establishing a foundational approach for constructing complex molecular architectures (Ukhin et al., 2011).

Asymmetric Transfer Hydrogenation

Vyas and Bhanage (2016) described the enantioselective transfer hydrogenation of N-substituted dibenzo[b,e]azepin-6-11-dione, using ruthenium catalysis. This process yielded a pharmaceutically important chiral skeleton, highlighting the compound's utility in producing chiral pharmaceuticals with high yields and enantioselectivities (Vyas & Bhanage, 2016).

Ring Expansion Synthesis

Shi et al. (2016) demonstrated a unique two-carbon ring expansion of isatin, which conveniently constructs the functionalized dibenzo[b,d]azepinone scaffold. This process highlights a method for generating complex structures from simpler molecules, expanding the toolbox for synthetic organic chemistry (Shi et al., 2016).

Anti-Inflammatory Activity

Hall et al. (1990) explored the anti-inflammatory activity of various N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivatives in rodents. Their study demonstrated significant anti-inflammatory and local analgesic activity, underscoring the compound's potential in developing new therapeutic agents (Hall et al., 1990).

Diastereoisomeric Synthesis and Analysis

Research by Acosta Quintero et al. (2016) on the diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provided insights into the synthesis of new small molecules with potential bioactivity, including anti-allergenic, antidepressant, and antihistaminic applications. This study showcased the synthetic versatility and potential therapeutic applications of compounds based on the 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione scaffold (Acosta Quintero et al., 2016).

properties

IUPAC Name

2-(11H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFEJRLIYLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456774
Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione

CAS RN

74860-00-7
Record name 2-(11H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-(11H-Dibenzo(b,E)azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Record name 2-(11H-dibenzo[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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